molecular formula C11H15FN2O2 B8588294 tert-Butyl (5-fluoro-6-methylpyridin-2-yl)carbamate

tert-Butyl (5-fluoro-6-methylpyridin-2-yl)carbamate

Cat. No. B8588294
M. Wt: 226.25 g/mol
InChI Key: ZNXYBJQCTWNXQJ-UHFFFAOYSA-N
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Procedure details

A mixture of 6-chloro-3-fluoro-2-methylpyridine (500 mg, 3.43 mmol), tert- Butyl carbamate (523 mg, 4.47 mmol), Potassium phosphate (1094 mg, 5.15 mmol), 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (99 mg, 0.17 mmol) and Tris(dibenzylideneacetone)dipalladium(0) (79 mg, 0.09 mmol) were combined in a sealed vial which was purged with nitrogen. Degassed toluene (5 mL) and water (5.00 mL) were added and the mixture was stirred under a nitrogen atmosphere at 90 °C for 6h. The reaction mixture was diluted with EtOAc and washed with saturated NaHCO3 solution, brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel, eluting with mixtures of 5-50%EtOAc in heptane. Many spots isolated, but none of them seemed to be the desired product. Not continued.
Name
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Quantity
0.00515 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00447 mol
Type
reactant
Reaction Step Three
Quantity
0.00343 mol
Type
reactant
Reaction Step Four
Quantity
0.000172 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
951
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Quantity
0.00515 mol
Type
reagent
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00447 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N
Step Four
Name
Quantity
0.00343 mol
Type
reactant
Smiles
CC1=C(C=CC(=N1)Cl)F
Step Five
Name
Quantity
0.000172 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
8.59e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)F
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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